molecular formula C17H28N4O2 B7101067 N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine

Cat. No.: B7101067
M. Wt: 320.4 g/mol
InChI Key: IGWXHJUAOCMEAR-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a pyrimidine core

Properties

IUPAC Name

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-4-23-15-9-17(10-15,21-5-7-22-8-6-21)11-18-16-13(2)14(3)19-12-20-16/h12,15H,4-11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWXHJUAOCMEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)(CNC2=NC=NC(=C2C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the cyclobutyl group. The final step involves the formation of the pyrimidine core and its subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself or its substituted derivatives.

    Cyclobutyl Compounds: Compounds featuring the cyclobutyl group, such as cyclobutanol or cyclobutylamine.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, such as cytosine or thymine.

Uniqueness

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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